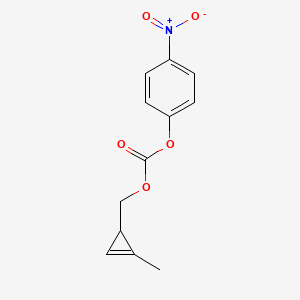
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate is a chemical compound used in organic synthesis. It is a derivative of (2-methylcycloprop-2-en-1-yl)methanol, a cyclopropyl alcohol commonly used as a chiral building block in organic synthesis . The compound contains a 4-nitrophenyl carbonate group, making it a valuable tool for synthesizing various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate can be synthesized through the reaction of (2-methylcycloprop-2-en-1-yl)methanol with 4-nitrophenyl chloroformate . The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The 4-nitrophenyl carbonate group can be substituted with nucleophiles, such as amines or alcohols, to form carbamates or carbonates.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).
Reduction Reactions: Reducing agents (hydrogen gas with palladium catalyst, sodium borohydride), solvents (ethanol, methanol).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Reactions: Carbamates, carbonates.
Reduction Reactions: (2-Methylcyclopropenyl)methyl 4-aminophenyl carbonate.
Hydrolysis: (2-Methylcycloprop-2-en-1-yl)methanol, 4-nitrophenol.
Scientific Research Applications
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate is used in various scientific research applications, including:
Organic Synthesis: As a reactive intermediate for attaching the (2-methylcycloprop-2-en-1-yl)methyl group to other molecules, facilitating the creation of complex organic structures.
Medicinal Chemistry: Used in the synthesis of potential pharmaceutical compounds due to its ability to introduce chiral centers and functional groups.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-methylcyclopropenyl)methyl 4-nitrophenyl carbonate involves the reactivity of the 4-nitrophenyl carbonate group. This group is highly reactive towards nucleophiles, allowing for the formation of carbamates and carbonates . The (2-methylcycloprop-2-en-1-yl)methyl group can participate in various reactions, such as cycloadditions and rearrangements, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2-Methylcycloprop-2-en-1-yl)methanol: A precursor to (2-methylcyclopropenyl)methyl 4-nitrophenyl carbonate, used as a chiral building block in organic synthesis.
4-Nitrophenyl Chloroformate: A reagent used in the synthesis of this compound.
(2-Methylcyclopropenyl)methyl 4-aminophenyl carbonate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a reactive 4-nitrophenyl carbonate group and a (2-methylcycloprop-2-en-1-yl)methyl group. This combination allows for a wide range of chemical transformations and applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
(2-methylcycloprop-2-en-1-yl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8-6-9(8)7-17-12(14)18-11-4-2-10(3-5-11)13(15)16/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKFZTGRZMVSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














